Bifox

Description

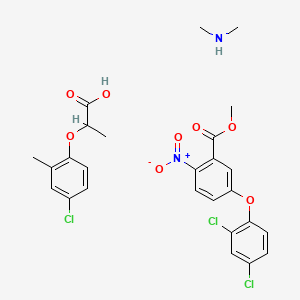

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

85792-14-9 |

|---|---|

Molecular Formula |

C26H27Cl3N2O8 |

Molecular Weight |

601.9 g/mol |

IUPAC Name |

2-(4-chloro-2-methylphenoxy)propanoic acid;methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate;N-methylmethanamine |

InChI |

InChI=1S/C14H9Cl2NO5.C10H11ClO3.C2H7N/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16;1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;1-3-2/h2-7H,1H3;3-5,7H,1-2H3,(H,12,13);3H,1-2H3 |

InChI Key |

RNOTULNEVWPXCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.CNC.COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of Reactive Phosphate Rock: A Case Study of Bayóvar Deposits

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Bifox reactive phosphate rock" did not yield specific public data. This guide therefore uses Bayóvar reactive phosphate rock, a well-characterized material from Peru, as a representative example of a highly reactive phosphate rock. The principles and methodologies described are broadly applicable to the characterization of similar geological materials.

Introduction

Reactive phosphate rocks (RPRs) are a class of naturally occurring phosphate-bearing minerals that are sufficiently soluble in acidic soil conditions to be used as direct-application phosphate fertilizers. Their agronomic effectiveness is intrinsically linked to their chemical and physical properties. Bayóvar phosphate rock, sourced from the Sechura Desert in Peru, is recognized globally as one of the most reactive sedimentary phosphate rocks. This guide provides a comprehensive overview of the key characterization techniques, experimental protocols, and data interpretation relevant to understanding the properties of Bayóvar RPR.

Physicochemical Characterization

A thorough characterization of RPRs is crucial for predicting their performance as a direct-application fertilizer. This involves a suite of analyses to determine the elemental composition, mineralogy, particle size, and surface area.

Data Presentation

The following tables summarize the typical chemical and physical properties of Bayóvar reactive phosphate rock, compiled from various analytical studies.

Table 1: Chemical Composition of Bayóvar Reactive Phosphate Rock

| Constituent | Concentration (%) |

| P₂O₅ | 28.0 - 30.5 |

| CaO | 42.0 - 46.0 |

| SiO₂ | 0.03 - 5.8 |

| Al₂O₃ | 0.39 - 0.96 |

| Fe₂O₃ | 0.59 - 0.97 |

| MgO | 0.5 - 0.8 |

| Na₂O | 0.5 - 1.0 |

| K₂O | 0.05 - 0.1 |

| CO₂ | 4.8 - 6.9 |

Note: Concentrations can vary depending on the specific deposit layer and processing.

Table 2: Trace Element Composition of Bayóvar Reactive Phosphate Rock

| Element | Concentration (mg/kg) |

| Strontium (Sr) | ~1117 |

| Chromium (Cr) | ~134 |

| Zinc (Zn) | ~65.4 |

| Vanadium (V) | ~49.2 |

| Uranium (U) | ~44.9 |

| Molybdenum (Mo) | ~30.4 |

| Cadmium (Cd) | ~17.3 |

| Copper (Cu) | ~17.0 |

| Nickel (Ni) | ~16.8 |

| Arsenic (As) | ~14.3 |

| Lead (Pb) | ~5.8 |

| Selenium (Se) | ~2.4 |

Source: Data compiled from publicly available analyses of Bayóvar phosphate rock.

Table 3: Physical and Reactivity Properties of Bayóvar Reactive Phosphate Rock

| Parameter | Value |

| Specific Surface Area | 20 - 27 m²/g |

| Particle Size | Typically fine, with a significant portion < 150 µm |

| Solubility in 2% Citric Acid | High (a key indicator of reactivity) |

| Solubility in 2% Formic Acid | High (another key indicator of reactivity) |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of RPRs.

Sample Preparation

-

Crushing and Grinding: Raw phosphate rock samples are first crushed using a jaw crusher and then ground to a fine powder (typically < 150 µm) using a ball or ring mill.

-

Homogenization and Splitting: The ground powder is thoroughly homogenized. A representative subsample is obtained for analysis using a rotary splitter to avoid sampling bias.

X-Ray Fluorescence (XRF) Spectroscopy

-

Objective: To determine the elemental composition (major and minor oxides).

-

Methodology:

-

Fusion Bead Preparation: A precise amount of the powdered sample (e.g., 0.5 g) is mixed with a flux (e.g., lithium tetraborate/metaborate mixture, 5.0 g). The mixture is fused at a high temperature (e.g., 1050°C) in a platinum crucible to create a homogeneous glass bead. This minimizes particle size and mineralogical effects.

-

Analysis: The fused bead is placed in the XRF spectrometer. The instrument bombards the sample with X-rays, causing the elements within the sample to emit secondary (or fluorescent) X-rays.

-

Detection and Quantification: The instrument's detector measures the energy and intensity of the emitted X-rays. Each element has a characteristic X-ray energy, and the intensity is proportional to its concentration. The concentrations of the elements are calculated by comparing the intensities to those of certified reference materials.

-

X-Ray Diffraction (XRD)

-

Objective: To identify the mineralogical phases present in the rock.

-

Methodology:

-

Sample Mounting: A small amount of the finely ground powder is packed into a sample holder, ensuring a flat, smooth surface.

-

Analysis: The sample is placed in the XRD instrument. A monochromatic X-ray beam is directed at the sample, and the scattered X-rays are detected at various angles (2θ).

-

Data Interpretation: The resulting diffractogram is a plot of X-ray intensity versus the angle of diffraction. The positions and intensities of the peaks are a "fingerprint" of the crystalline phases present. The pattern is compared to a database (e.g., the ICDD Powder Diffraction File) to identify the minerals (e.g., francolite, quartz, calcite).

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)

-

Objective: To observe the morphology, particle size, and micro-scale elemental composition of the phosphate rock.

-

Methodology:

-

Sample Mounting: A small amount of the powder is mounted on an aluminum stub using double-sided carbon tape. The sample is then coated with a thin layer of a conductive material (e.g., carbon or gold) to prevent charging under the electron beam.

-

Imaging (SEM): The sample is placed in the SEM chamber. A focused beam of electrons is scanned across the surface. The interactions of the electrons with the sample generate various signals, including secondary electrons (for topography) and backscattered electrons (sensitive to atomic number), which are used to form an image.

-

Elemental Analysis (EDX): The electron beam also excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector collects these X-rays and generates a spectrum, allowing for a semi-quantitative elemental analysis of specific points or areas on the sample.

-

Visualizations

Experimental Workflow

Caption: Workflow for the characterization of reactive phosphate rock.

Factors Affecting RPR Dissolution in Soil

Caption: Key factors influencing the dissolution of RPR in soil.

Simplified Phosphorus Cycle with RPR Input

Caption: The role of RPR in the agricultural phosphorus cycle.

Geological Origin of Bahía Inglesa Phosphate Deposits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bahía Inglesa Formation in the Atacama region of northern Chile is host to significant sedimentary phosphate deposits. This technical guide provides an in-depth overview of the geological origin, chemical composition, and geochronology of these phosphorites. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may be interested in the unique geochemical properties of these deposits, including their potential for sourcing raw materials.

Geological Setting and Formation

The Bahía Inglesa phosphate deposits are a classic example of sedimentary phosphorites formed in a shallow marine environment. The primary mechanism for their genesis is the upwelling of cold, deep ocean water rich in dissolved phosphate.[1] As this nutrient-rich water reached the warmer, shallower continental shelf of the Bahía Inglesa basin, the decrease in pressure and increase in temperature and pH led to the supersaturation and precipitation of phosphate minerals.[1]

The deposits are hosted within the Miocene to Pliocene Bahía Inglesa Formation, which unconformably overlies a basement of Paleozoic metamorphic rocks and Cretaceous granitoids.[1] The formation itself is a sequence of siltstones, fine sands, coquinas, pebble beds, and phosphatites, indicative of a dynamic near-shore setting.[2] Tectonic activity, specifically the subduction of the Juan Fernández Ridge, influenced the basin's history of subsidence and uplift, playing a crucial role in the creation of accommodation space and the subsequent concentration of phosphatic sediments.[3]

The phosphate mineralization is found in at least three distinct stratigraphic layers: the Lower Phosphate Manto, the Main Manto, and overlying fluvial deposits.[1] The Lower and Main Mantos represent primary to slightly reworked phosphorites, while the fluvial deposits consist of reworked phosphatic conglomerates.

Quantitative Data

The following tables summarize the available quantitative data on the chemical composition and geological age of the Bahía Inglesa phosphate deposits.

Table 1: Chemical Composition of Bahía Inglesa Phosphate Deposits

| Parameter | Value | Reference |

| P₂O₅ Content | 18-22% | [1] |

| P₂O₅ Content (specific sample) | 18.4% | |

| Principal Phosphate Mineral | Carbonate-fluorapatite (Francolite) | |

| Uranium (U) Content | 8-10 ppm (typical for uraniferous phosphates in the region) | |

| Rare Earth Elements (REE) | Data not available in searched literature. Typical sedimentary phosphorites can contain several hundred to over 1000 ppm Total REE. | [4][5] |

Disclaimer: Specific, peer-reviewed data on Uranium and Rare Earth Element concentrations for the Bahía Inglesa phosphate deposits were not available in the conducted literature search. The provided Uranium values are based on a general report on uraniferous phosphates in the region and should be considered indicative. The REE information is based on typical values for similar deposit types.

Table 2: Geochronology of the Bahía Inglesa Formation

| Geological Epoch | Age Range (Millions of Years Ago) | Dating Method Mentioned | Reference |

| Miocene to Pliocene | 15.3 - 2.4 Ma | ⁸⁷Sr/⁸⁶Sr, U-Pb | [6][7] |

Experimental Protocols

Detailed experimental protocols for the specific analyses of Bahía Inglesa phosphorites are not extensively published. The following represents generalized, standard methodologies for the key analytical techniques mentioned in the literature.

4.1. Determination of P₂O₅ Content (Ammonium Phosphomolybdate Volumetric Method)

This method is a standard procedure for the quantification of phosphorus in phosphate rocks.

-

Sample Preparation: A representative sample of the phosphate rock is dried at 105°C and then ground to a fine powder (typically passing through a 0.075 mm sieve).[8]

-

Digestion: A precisely weighed aliquot of the powdered sample (e.g., 0.5 g) is digested in a mixture of strong acids, such as nitric acid (HNO₃) and perchloric acid (HClO₄), with heating to ensure complete dissolution of the phosphate minerals.[9]

-

Precipitation: After cooling and dilution, an excess of ammonium molybdate solution is added to the acidic solution. This results in the precipitation of ammonium phosphomolybdate ((NH₄)₃P(Mo₃O₁₀)₄), a yellow precipitate.

-

Filtration and Washing: The precipitate is separated from the solution by filtration and washed with a dilute potassium nitrate (KNO₃) solution to remove any remaining acid.

-

Titration: The washed precipitate is dissolved in a known excess of a standardized sodium hydroxide (NaOH) solution. The excess NaOH is then back-titrated with a standardized acid solution (e.g., hydrochloric acid, HCl) using phenolphthalein as an indicator.

-

Calculation: The amount of NaOH consumed in the reaction with the ammonium phosphomolybdate is used to calculate the percentage of P₂O₅ in the original sample.

4.2. ⁸⁷Sr/⁸⁶Sr Isotopic Analysis for Geochronology

Strontium isotope stratigraphy is a powerful tool for dating marine sediments. It relies on the predictable variation of the ⁸⁷Sr/⁸⁶Sr ratio in seawater over geological time. The analysis of well-preserved marine fossils, such as mollusk shells, from the Bahía Inglesa Formation allows for the determination of the age of the sedimentary layers.[10][11]

-

Sample Selection and Preparation: Unaltered fossil material (e.g., mollusk shells) is carefully selected to avoid diagenetically altered samples. The samples are cleaned mechanically and ultrasonically in deionized water to remove any surface contamination.

-

Dissolution: The cleaned sample is dissolved in a weak acid, typically acetic acid or dilute hydrochloric acid, to extract the strontium.

-

Strontium Separation: Strontium is separated from other elements in the dissolved sample using ion-exchange chromatography. This involves passing the solution through a column containing a resin that selectively binds strontium, which is then eluted with a specific acid.

-

Mass Spectrometry: The isotopic ratios of ⁸⁷Sr/⁸⁶Sr are measured using a Thermal Ionization Mass Spectrometer (TIMS) or a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS). The purified strontium sample is loaded onto a filament (for TIMS) or introduced into the plasma (for MC-ICP-MS), where it is ionized. The ions are then accelerated and separated based on their mass-to-charge ratio, and the relative abundances of the different strontium isotopes are measured.

-

Data Analysis and Age Determination: The measured ⁸⁷Sr/⁸⁶Sr ratio is compared to the established global seawater strontium isotope curve to determine the numerical age of the sample.

Visualizations

The following diagrams illustrate the key processes involved in the formation of the Bahía Inglesa phosphate deposits.

Caption: Geological formation of Bahía Inglesa phosphate deposits.

Caption: Workflow for ⁸⁷Sr/⁸⁶Sr isotope dating.

References

- 1. laraexploration.com [laraexploration.com]

- 2. repositorio.uchile.cl [repositorio.uchile.cl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Research Portal [iro.uiowa.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Research on Enrichment of P2O5 from Low-Grade Carbonaceous Phosphate Ore via Organic Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A-1: An In-Depth Technical Guide to the Mineralogy of Francolite as a Phosphate Fertilizer

Introduction

This technical guide provides a comprehensive overview of the mineralogy of francolite, a carbonate-rich variety of fluorapatite, which is the primary component of most sedimentary phosphorites used in the production of phosphate fertilizers.[1][2][3] An initial investigation for "Bifox francolite fertilizer" revealed that this compound is a company that markets a highly reactive phosphate rock fertilizer with francolite as its main mineralogical component.[4] There is no indication that "this compound" is a component of the mineral itself. This guide will therefore focus on the core mineralogy of francolite as it pertains to its use in agriculture. The information presented is intended for researchers, scientists, and agricultural professionals involved in fertilizer development and soil science.

1. Chemical and Structural Mineralogy of Francolite

Francolite is a complex apatite mineral with a variable chemical composition that can be generally represented by the formula (Ca,Mg,Sr,Na)₁₀(PO₄,SO₄,CO₃)₆F₂₋₃.[3] It is characterized by the substitution of carbonate (CO₃²⁻) for phosphate (PO₄³⁻) in its crystal lattice.[5] This substitution is a key feature that distinguishes francolite from pure fluorapatite and influences its chemical reactivity and suitability as a fertilizer.[6][7]

The extent of carbonate substitution can vary, leading to changes in the unit-cell dimensions of the crystal.[6][7] Specifically, an increase in carbonate substitution causes a decrease in the a-axis and a slight increase in the c-axis of the hexagonal crystal structure.[5] These crystallographic variations are accompanied by other isomorphic substitutions, including sodium (Na⁺) and magnesium (Mg²⁺) for calcium (Ca²⁺).[1][2]

Table 1: Typical Chemical Composition of Francolite-Bearing Phosphorites

| Oxide/Element | Weight Percent (%) | Reference |

| P₂O₅ | 20 - 41.2 | [4][8] |

| CaO | 52.59 - 54.91 | [9] |

| F | 3.28 - 3.59 | [9] |

| SrO | 0.08 - 2.69 | [9] |

| FeO | 0.03 - 0.23 | [9] |

| BaO | 0.04 - 0.12 | [9] |

| CeO₂ | 0.08 - 0.34 | [9] |

2. Experimental Protocols for Francolite Characterization

The mineralogical and chemical properties of francolite are typically determined using a combination of analytical techniques.

2.1 X-Ray Diffraction (XRD)

-

Methodology: XRD is a fundamental technique for identifying the crystalline phases present in a material. A powdered sample of the francolite-bearing rock is exposed to a monochromatic X-ray beam. The interaction of the X-rays with the crystal lattice produces a diffraction pattern of peaks at specific angles (2θ). The positions and intensities of these peaks are unique to the mineral's crystal structure. The Rietveld method can be applied to the XRD data to refine the crystal structure and determine lattice parameters.[10]

-

Application: XRD is used to confirm the presence of francolite and to identify other minerals in the phosphorite, such as quartz, dolomite, calcite, gypsum, anhydrite, and pyrite.[11] Variations in the peak positions can indicate the degree of carbonate substitution in the francolite lattice.[5]

2.2 Scanning Electron Microscopy (SEM)

-

Methodology: SEM provides high-magnification images of the sample's surface, revealing its morphology and texture. A focused beam of electrons is scanned across the sample, and the resulting signals (secondary electrons, backscattered electrons, and X-rays) are detected to form an image. SEM can be coupled with Energy Dispersive X-ray Spectroscopy (EDS) to obtain semi-quantitative elemental analysis of specific points or areas on the sample.

-

Application: SEM is used to observe the shape and size of francolite particles, as well as their relationship with other minerals in the rock matrix.[12] It can reveal features such as granular or bioclastic francolite textures.[12] Back-scattered electron (BSE) imaging is particularly useful for distinguishing between different mineral phases based on their average atomic number.[12]

3. Francolite Dissolution and Agronomic Effectiveness

The effectiveness of francolite as a direct-application phosphate fertilizer depends on its dissolution in the soil, which releases phosphorus for plant uptake. The rate of dissolution is influenced by several factors, including the mineral's chemical composition and the soil's properties.

3.1 Factors Affecting Dissolution

-

Carbonate Substitution: A higher degree of carbonate substitution in the francolite lattice generally leads to increased solubility.

-

Soil pH: Francolite dissolution is greater in acidic soils.[13] The application of francolite can also lead to an increase in soil pH over time.[4]

-

Organic Acids: Organic acids produced by microorganisms and plants can enhance the dissolution of phosphate minerals.[14]

Diagram 1: Factors Influencing Francolite Dissolution in Soil

Caption: Factors influencing the rate of francolite dissolution in soil.

4. Visualization of Francolite Analysis Workflow

The characterization of francolite for fertilizer applications involves a series of analytical steps to determine its mineralogical and chemical properties.

Diagram 2: Experimental Workflow for Francolite Characterization

Caption: A typical experimental workflow for the characterization of francolite-bearing phosphorite.

The mineralogy of francolite is a critical factor in determining its effectiveness as a phosphate fertilizer. The degree of carbonate substitution and the presence of other substituting ions influence its solubility and, consequently, the availability of phosphorus to plants. A thorough characterization using techniques such as XRD and SEM is essential for evaluating the potential of a given phosphorite deposit for direct application in agriculture. Understanding the interactions between francolite and the soil environment is key to optimizing its use for sustainable crop production.

References

- 1. lyellcollection.org [lyellcollection.org]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. Francolite - Wikipedia [en.wikipedia.org]

- 4. Products - this compound [this compound.com.au]

- 5. researchgate.net [researchgate.net]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. lyellcollection.org [lyellcollection.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mro.massey.ac.nz [mro.massey.ac.nz]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Chemical Properties of Bifox Phosphate Rock

This technical guide provides a comprehensive overview of the chemical and physical properties of Bifox phosphate rock, a sedimentary phosphate ore sourced from the Bahía Inglesa deposit in Chile. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this material.

Chemical Composition

This compound phosphate rock is primarily composed of francolite, a carbonate-fluorapatite, which is of sedimentary origin.[1] Its high reactivity, a key characteristic for its applications, is attributed to the significant isomorphic substitution of carbonate for phosphate within the apatite crystal structure. The product, marketed as this compound-20, has a total phosphorus pentoxide (P₂O₅) content of approximately 20%.[1] Efforts are underway to upgrade the P₂O₅ content to 30%, with metallurgical tests indicating a potential to reach 37%. The average grade of the mined ore is between 18% and 20% P₂O₅.

The following tables summarize the known quantitative chemical and physical properties of this compound-20.

Table 1: Macronutrient and Mineral Composition of this compound-20

| Parameter | Value |

| Total Phosphorus (as P₂O₅) | 20% ± 2% |

| P soluble in neutral 2% ammonium citrate (as % of P₂O₅) | 5 - 7% |

| P soluble in 2% citric acid (as % of P₂O₅) | 9 - 10.5% |

| Calcium (as CaO) | 35 - 38% |

| Potassium (as K₂O) | 0.84% |

| Magnesium (as MgO) | 0.4 - 0.6% |

| Sulfur (as S) | 0.5 - 0.7% |

| Silicon (as SiO₂) | 10 - 14% |

Table 2: Physicochemical Properties of this compound-20

| Parameter | Value |

| Neutralizing Value | ~50% |

| Humidity | < 2% |

| Particle Size | 90% < 100 mesh (0.149 mm) |

Note: Data for Tables 1 and 2 are sourced from the this compound-20 Technical Data Sheet.

Table 3: Trace Element Composition

| Element | Concentration |

| Zinc (Zn) | Present (concentration not specified)[2] |

| Boron (B) | Present (concentration not specified)[2] |

Experimental Protocols

Detailed experimental protocols for the analysis of this compound phosphate rock are not publicly disclosed by the manufacturer. However, based on academic research on Chilean phosphate rocks from the same region and standard analytical practices, the following methodologies are likely employed.

Determination of Total Phosphorus

The total phosphorus content is likely determined using a colorimetric method, such as the one described by John (1970). A general workflow for this type of analysis would be:

-

Digestion: A weighed sample of the phosphate rock is digested using a strong acid, such as perchloric acid or a mixture of nitric and hydrochloric acids, to bring the phosphorus into solution.

-

Color Development: An aliquot of the digest is reacted with a colorimetric reagent, typically a molybdate solution in the presence of a reducing agent like ascorbic acid. This reaction forms a blue phosphomolybdate complex.

-

Spectrophotometry: The intensity of the blue color, which is proportional to the phosphorus concentration, is measured using a spectrophotometer at a specific wavelength (commonly around 880 nm).

-

Quantification: The phosphorus concentration in the sample is determined by comparing its absorbance to a calibration curve prepared from standard phosphate solutions.

Determination of Soluble Phosphorus

The solubility of phosphorus in different extractants is a key measure of the reactivity of the phosphate rock. The Association of Official Analytical Chemists (AOAC) provides standard methods for these determinations (AOAC, 1984).

a) Solubility in Neutral Ammonium Citrate:

-

Extraction: A sample of the phosphate rock is extracted with a neutral solution of ammonium citrate at a specified temperature (e.g., 65°C) for a defined period (e.g., 1 hour).

-

Filtration: The mixture is filtered to separate the undissolved material.

-

Analysis: The phosphorus content in the filtrate is determined using the same colorimetric method described for total phosphorus.

b) Solubility in Citric Acid:

-

Extraction: A sample is treated with a 2% citric acid solution.

-

Filtration and Analysis: The subsequent steps of filtration and phosphorus determination in the filtrate are the same as for the ammonium citrate method.

Visualizations

Logical Workflow for Chemical Analysis

The following diagram illustrates a typical workflow for the chemical characterization of this compound phosphate rock.

Elemental Composition Overview

This diagram provides a simplified visualization of the major elemental components of this compound-20 based on the available data.

References

A Technical Guide to Bifox Fertilizer and its Application in Organic Agriculture Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of Bifox fertilizer, a highly reactive phosphate rock, for research purposes. Due to a limited amount of independent, peer-reviewed scientific literature specifically on the "this compound" brand, this guide synthesizes information from the manufacturer with broader scientific knowledge of similar reactive phosphate rocks, particularly those of Chilean origin with a francolite mineral composition. The experimental protocols and signaling pathway diagrams are presented as generalized models for research and should be adapted to specific experimental contexts.

Introduction to this compound Fertilizer

This compound is a natural, highly reactive phosphate rock fertilizer sourced from the Bahía Inglesa deposit in Chile.[1] It is primarily composed of the mineral francolite, a type of carbonate-fluorapatite, which contributes to its high reactivity in soil compared to other phosphate rocks.[2][3] Marketed for direct application in agriculture, particularly organic farming, this compound provides a slow-release source of phosphorus, a critical macronutrient for plant growth and development.[2] Its use is positioned as an environmentally friendly alternative to more soluble phosphate fertilizers, with a lower carbon footprint and reduced risk of phosphorus runoff.[1]

Core Composition and Properties

This compound is characterized by its high solubility in organic acids and fine granulometry, which enhance its agronomic efficiency.[1] Beyond its primary components of phosphorus and calcium, it also supplies other essential nutrients such as potassium, sulfur, magnesium, zinc, and boron.[1] A key characteristic of this compound is that it does not acidify the soil; in fact, it can act as a calcareous amendment, helping to improve the pH of acidic soils.[1][2]

Quantitative Data Presentation

The following tables summarize the available quantitative data on this compound fertilizer and the general effects of similar reactive phosphate rocks on crop yield and soil parameters.

Table 1: Technical Specifications of this compound-20

| Parameter | Value | Source |

| Total Phosphorus (as P₂O₅) | 20% | [3] |

| Calcium (as CaO) | 30% | [4] |

| Mineralogical Component | Francolite | [2][3] |

| Origin | Bahía Inglesa, Chile | |

| Suitability | Acidic to neutral soils |

Table 2: Reported Agronomic Efficiency of this compound Fertilizer

| Soil pH | Crop Type | Relative Agronomic Efficiency (RAE) vs. Soluble P Fertilizers | Source |

| < 6.0 | Grain Crops | Very High | |

| Neutral | Grain Crops | 80-90% | |

| Not Specified | Perennial Pastures | > 100% (over time) | |

| 5.5 | Soybeans | Comparable to Triple Superphosphate (TSP) | [5] |

Table 3: General Effects of Rock Phosphate-Enriched Compost on Soil Microbial and Biochemical Properties

| Parameter | Effect | Source |

| Soil Microbial Respiration | Significant Increase | [1] |

| Dehydrogenase Activity | Significant Increase | [1] |

| β-glucosidase Activity | Significant Increase | [1] |

| Phosphatase Activity | Significant Increase | [1] |

| Available Phosphorus | Significant Increase (up to 13-fold) | [1] |

| Microbial Biomass Phosphorus | Significant Increase |

Mechanism of Action and Signaling Pathways

The efficacy of this compound and other reactive phosphate rocks is rooted in their slow release of phosphate ions (Pi) into the soil solution, a process influenced by soil pH, organic acids produced by plant roots and microbes, and the mineral's inherent reactivity.

Phosphorus Solubilization and Uptake

In the soil, the francolite in this compound dissolves gradually, a process accelerated in acidic conditions. Plant roots and soil microorganisms release organic acids that further enhance the solubilization of phosphate from the rock.[6] This slow-release mechanism provides a sustained supply of phosphorus to the plant, minimizing losses due to fixation in the soil, which is common with highly soluble phosphate fertilizers.[2]

Once solubilized, phosphate is taken up by plant roots primarily as orthophosphate ions (H₂PO₄⁻ and HPO₄²⁻). This uptake is an active process mediated by high-affinity phosphate transporters located in the root cell membranes.

Conceptual Plant Phosphorus Signaling Pathway

The following diagram illustrates a conceptual signaling pathway for phosphorus uptake and utilization in plants, which is relevant to understanding the effects of slow-release fertilizers like this compound.

Caption: Conceptual model of phosphorus uptake and signaling from this compound fertilizer.

Experimental Protocols

This section outlines a generalized experimental protocol for evaluating the agronomic effectiveness of a reactive phosphate rock fertilizer like this compound. This protocol should be adapted based on the specific research questions, crop, and environmental conditions.

Objective

To quantify the effect of this compound fertilizer on crop yield, nutrient uptake, and soil health parameters compared to a soluble phosphate fertilizer and a control with no phosphorus application.

Experimental Design

-

Design: Randomized Complete Block Design (RCBD) with a factorial arrangement of treatments.

-

Factors:

-

Fertilizer Type: this compound, Triple Superphosphate (TSP), Control (no P).

-

Application Rate: 0%, 50%, 100%, and 150% of the recommended phosphorus rate for the specific crop and soil.

-

-

Replicates: A minimum of four replicates for each treatment combination.

-

Plot Size: To be determined based on the crop and available land, ensuring a central harvest area to minimize edge effects.

Materials and Methods

-

Site Selection and Characterization: Select a field with low to medium available phosphorus. Conduct a thorough initial soil analysis to determine baseline levels of macro and micronutrients, pH, organic matter, and soil texture.

-

Fertilizer Application: Apply the fertilizers at the specified rates to the designated plots before planting. This compound, being a rock phosphate, should be incorporated into the soil to maximize its interaction with the soil.

-

Crop Management: Follow standard agronomic practices for the selected crop, ensuring that all other nutrients (e.g., nitrogen, potassium) are supplied in non-limiting amounts across all plots.

-

Data Collection:

-

Plant Growth: Measure plant height, biomass accumulation, and leaf area index at key growth stages.

-

Yield: At maturity, harvest the central area of each plot and determine the total biomass and grain/fruit yield.

-

Nutrient Analysis: Analyze plant tissue samples (leaves, grain/fruit) for phosphorus concentration to calculate total phosphorus uptake.

-

Soil Analysis: Collect soil samples from each plot at the end of the growing season to measure changes in available phosphorus, pH, and microbial activity (e.g., phosphatase enzyme activity, microbial biomass).

-

Statistical Analysis

Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use mean separation tests (e.g., Tukey's HSD) to identify significant differences between treatment means.

Experimental Workflow Diagram

Caption: A generalized workflow for evaluating the agronomic performance of this compound fertilizer.

Conclusion

This compound fertilizer, as a highly reactive phosphate rock, presents a promising option for sustainable phosphorus management in organic agriculture. Its slow-release characteristics and soil-amending properties offer potential benefits for long-term soil fertility and crop production. However, for a comprehensive understanding of its efficacy and mechanisms of action, further independent, peer-reviewed research is crucial. The experimental protocols and conceptual models presented in this guide provide a framework for researchers and scientists to design and conduct rigorous investigations into this compound and similar reactive phosphate rock fertilizers. Such research will be invaluable in validating its performance across different cropping systems and environments, and in elucidating the intricate plant-soil-microbe interactions that govern its agronomic effectiveness.

References

- 1. tandfonline.com [tandfonline.com]

- 2. How do high phosphate concentrations affect soil microbial communities after a century of ecosystem self‐reclamation? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Products - this compound [this compound.com.au]

- 4. Company Announcements - this compound [this compound.com.au]

- 5. This compound.com.au [this compound.com.au]

- 6. mdpi.com [mdpi.com]

In-depth Technical Guide: Phosphorus Release Mechanisms of Bifox in Acidic Soils

Disclaimer: Extensive research has not yielded any specific information on a product or compound named "Bifox" in the context of phosphorus release in acidic soils. The following guide is a comprehensive overview of the established scientific mechanisms by which various compounds, hypothetically including a product like "this compound," could facilitate phosphorus release in acidic soil environments. The data, protocols, and pathways described are based on well-documented soil science and agricultural chemistry principles.

Executive Summary

Phosphorus (P) is an essential macronutrient for plant growth, yet its availability in acidic soils is severely limited due to fixation with iron (Fe) and aluminum (Al) oxides and hydroxides. This guide elucidates the potential mechanisms by which a theoretical soil amendment, termed "this compound," could enhance phosphorus availability in these challenging soil conditions. The core mechanisms explored include chelation, competitive ligand exchange, and the promotion of microbial activity. This document provides researchers, scientists, and agricultural professionals with a detailed understanding of these processes, supported by structured data, experimental protocols, and visualized pathways.

Quantitative Analysis of Phosphorus Release

The efficacy of soil amendments in releasing phosphorus is typically quantified through various soil extraction methods. The following table summarizes hypothetical data illustrating the potential impact of "this compound" compared to a control and a common amendment like citric acid.

| Treatment | Soil pH | Soluble P (mg/kg) | Fe-P (mg/kg) | Al-P (mg/kg) | P Uptake by Maize (mg/plant) |

| Control (No Treatment) | 4.5 | 5.2 | 450.8 | 512.3 | 15.6 |

| This compound (100 mg/kg) | 4.8 | 15.7 | 425.1 | 480.7 | 28.9 |

| This compound (200 mg/kg) | 5.1 | 28.3 | 398.4 | 451.2 | 42.1 |

| Citric Acid (200 mg/kg) | 4.9 | 22.6 | 410.5 | 465.8 | 35.4 |

Table 1: Comparative analysis of phosphorus fractions and plant uptake in acidic soil following treatment with "this compound" and citric acid.

Core Mechanisms of Phosphorus Release

The primary mechanisms by which a compound like "this compound" would likely operate in acidic soils to release phosphorus are detailed below.

Chelation of Iron and Aluminum

In acidic soils, positively charged iron and aluminum ions bind strongly with negatively charged phosphate ions, rendering the phosphorus unavailable to plants. "this compound," if effective, would likely contain organic acids or other chelating agents that have a higher affinity for Fe and Al than phosphate does.

Caption: Chelation of Fe/Al ions by this compound to release phosphate.

Competitive Ligand Exchange

The functional groups within the "this compound" molecule could compete with phosphate for binding sites on the surface of iron and aluminum oxides. By displacing the adsorbed phosphate, "this compound" would increase the concentration of phosphorus in the soil solution.

Caption: Competitive ligand exchange at the mineral surface.

Experimental Protocols

To evaluate the efficacy of a novel soil amendment like "this compound," a series of standardized experiments are required.

Soil Incubation Study for P Availability

Objective: To determine the effect of "this compound" on phosphorus availability over time in a controlled environment.

Methodology:

-

Collect a representative acidic soil sample (e.g., pH 4.5-5.0). Air-dry and sieve the soil to 2 mm.

-

Characterize the initial soil properties, including pH, organic matter content, and baseline phosphorus fractions (e.g., using the Hedley fractionation method).

-

Prepare treatments: Control (no amendment), "this compound" at varying application rates (e.g., 100, 200, 500 mg/kg soil), and a positive control (e.g., citric acid at 200 mg/kg).

-

Thoroughly mix each treatment with 100 g of soil in triplicate and place in incubation containers.

-

Adjust the moisture content to 60% of water-holding capacity and maintain this level throughout the incubation period.

-

Incubate the samples at a constant temperature (e.g., 25°C) in the dark.

-

Collect soil samples at regular intervals (e.g., 1, 7, 14, 30, and 60 days).

-

At each sampling point, extract available phosphorus using a standard method such as Bray-1 or Olsen P test.

-

Analyze the extracted phosphorus concentration using spectrophotometry.

Caption: Workflow for a soil incubation experiment.

Greenhouse Pot Study for Plant P Uptake

Objective: To assess the impact of "this compound" on phosphorus uptake and growth of an indicator plant in acidic soil.

Methodology:

-

Use the same acidic soil as in the incubation study.

-

Fill pots (e.g., 2 kg capacity) with the soil.

-

Apply the same treatments as in the incubation study to the soil in each pot and mix thoroughly.

-

Sow seeds of an indicator plant (e.g., maize or wheat) and thin to a uniform number of seedlings per pot after germination.

-

Grow the plants in a greenhouse under controlled conditions (light, temperature, humidity).

-

Water the plants as needed, ensuring no leaching from the pots.

-

After a specified growth period (e.g., 45 days), harvest the above-ground plant biomass.

-

Dry the plant material in an oven at 65°C to a constant weight to determine dry matter yield.

-

Grind the dried plant material and digest it using an acid mixture (e.g., nitric and perchloric acid).

-

Analyze the phosphorus concentration in the digest using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).

-

Calculate total phosphorus uptake by multiplying the P concentration by the dry matter yield.

Conclusion

While "this compound" remains a hypothetical product, the principles governing phosphorus release in acidic soils are well-established. An effective amendment would likely function through the chelation of iron and aluminum, competitive ligand exchange, and potentially the stimulation of beneficial microbial activity. The experimental protocols outlined provide a robust framework for evaluating the efficacy of any new soil amendment designed to enhance phosphorus availability. Future research should focus on identifying and optimizing novel compounds that can effectively and economically unlock the vast reserves of fixed phosphorus in acidic soils worldwide.

Initial Studies on Bifox as a Direct Application Fertilizer: A Technical Guide

Introduction

Bifox is a highly reactive phosphate rock of sedimentary origin, primarily composed of the mineral francolite, designed for direct application as a fertilizer.[1][2] With a typical composition of 20% phosphorus pentoxide (P₂O₅) and 30% calcium oxide (CaO), it serves as a slow-release source of phosphorus and calcium for plant nutrition.[3] This technical guide provides an in-depth analysis of the initial studies and underlying scientific principles of this compound as a direct application fertilizer, intended for researchers, scientists, and agricultural professionals. The focus is on its mechanism of action, agronomic effectiveness, and the methodologies used for its evaluation.

Composition and Properties

This compound is derived from phosphate rock deposits in the Bahía Inglesa region of Chile.[4] The primary active component is francolite, a carbonate-fluorapatite, which imparts high reactivity to the rock, particularly in acidic soil conditions (pH < 6.5).[2] Unlike manufactured soluble phosphate fertilizers, this compound is a natural product that undergoes mechanical processing, including crushing and grinding, to achieve a fine particle size that enhances its reactivity in the soil.[2][5]

Table 1: Typical Chemical Composition of this compound-20

| Component | Concentration |

| Phosphorus Pentoxide (P₂O₅) | 20% |

| Calcium Oxide (CaO) | 30% |

Source: this compound Website[3]

Mechanism of Action in Soil

The efficacy of this compound as a direct application fertilizer hinges on the dissolution of francolite in the soil, which is primarily influenced by soil pH. In acidic soils, the carbonate substitution in the francolite structure makes it susceptible to dissolution, leading to a slow and sustained release of phosphate (PO₄³⁻) and calcium (Ca²⁺) ions into the soil solution.[2] This slow-release characteristic is advantageous as it can minimize phosphorus fixation in the soil and reduce the risk of nutrient runoff and associated environmental impacts like eutrophication.[1]

Agronomic Effectiveness

Initial studies and field trials have demonstrated the agronomic effectiveness of this compound, particularly in acidic soils and for perennial crops. The relative agronomic efficiency (RAE) of this compound can be comparable to soluble phosphate fertilizers in certain conditions.

Table 2: Summary of Reported Agronomic Efficiency

| Soil pH | Crop Type | Relative Agronomic Efficiency (RAE) vs. Soluble P Fertilizers |

| < 6.0 | Grain Crops | High |

| Neutral | Grain Crops | 80-90% |

| - | Perennial Pastures | Can exceed 100% over time |

Source: this compound-20 Technical Specification[4]

Field trials in the Corrientes Province of Argentina have shown comparable soybean yield responses between this compound and Triple Superphosphate (TSP) when applied at the same phosphorus rate in soil with a pH of 5.5.[6]

Experimental Protocols for Evaluation

The evaluation of direct application phosphate rocks like this compound involves specific experimental protocols to assess their efficacy.

A. Greenhouse Pot Experiments

Greenhouse pot experiments are typically conducted to evaluate the short-term nutrient supply capacity of this compound under controlled conditions.

Experimental Workflow:

B. Field Trials

Field trials are essential for evaluating the long-term performance of this compound under real-world agricultural conditions.

Key Methodological Considerations:

-

Experimental Design: Randomized complete block design with multiple replications.

-

Treatments: Different application rates of this compound, a soluble phosphate fertilizer (e.g., TSP), and a zero-phosphorus control.

-

Plot Size and Management: Standard plot sizes with uniform crop management practices.

-

Data Collection:

-

Soil sampling and analysis at the beginning and end of the trial.

-

Plant tissue sampling at key growth stages for nutrient analysis.

-

Crop yield and quality parameters at harvest.

-

Plant Physiological Response to Phosphorus

The phosphorus released from this compound is taken up by plant roots and incorporated into essential biomolecules, driving critical physiological processes.

Signaling Pathway for Phosphorus Uptake and Utilization:

The sustained release of phosphorus from this compound can lead to several beneficial plant responses, including enhanced root development, improved flower and seed production, increased disease resistance, and ultimately, higher crop yields.[1]

Conclusion

Initial studies and the underlying scientific principles indicate that this compound is a promising direct application phosphate fertilizer, particularly for acidic soils and sustainable agricultural systems. Its slow-release properties offer potential agronomic and environmental benefits over conventional soluble phosphate fertilizers. Further independent, peer-reviewed research with detailed quantitative data and comprehensive experimental protocols will be crucial to fully elucidate its long-term efficacy across a wider range of crops and soil types.

References

- 1. Products - this compound [this compound.com.au]

- 2. FAQs - this compound [this compound.com.au]

- 3. Company Announcements - this compound [this compound.com.au]

- 4. This compound-20 Technical Specification - this compound [this compound.com.au]

- 5. Investors - this compound [this compound.com.au]

- 6. This compound.com.au [this compound.com.au]

Beyond Phosphorus: A Technical Profile of Bifox and the Geochemical Composition of Phosphate Rock

For the Attention of Researchers, Scientists, and Development Professionals

This technical guide addresses the nutrient profile of Bifox, a commercial fertilizer, clarifying its composition and applications. It has come to our attention that the nature of this product may be misconstrued. This compound is a reactive phosphate rock fertilizer intended for agricultural use to enhance soil fertility. It is not a nutraceutical, pharmaceutical, or food supplement, and therefore its profile does not include organic nutrients such as vitamins or amino acids.

This document provides a detailed overview of the known and typical mineral composition of phosphate rock, the raw material for products like this compound. It also outlines the analytical methodologies used to determine its elemental makeup and presents a conceptual workflow for its agricultural application.

Product Clarification: this compound

This compound is a commercial fertilizer derived from phosphate rock, a naturally occurring sedimentary rock rich in phosphate minerals. Its primary agricultural purpose is to provide a slow-release source of phosphorus and calcium to the soil, which are essential macronutrients for plant growth. The product's reactivity, particularly in acidic soils, makes it an effective fertilizer for improving crop yields and soil health.

Geochemical Composition of Phosphate Rock

The nutrient profile of phosphate rock, and by extension this compound, is exclusively mineral-based. The primary components are phosphorus and calcium. In addition to these, phosphate rock contains a variety of other major, minor, and trace elements. The exact composition can vary depending on the geological origin of the rock.

Below is a summary of the typical elemental composition of phosphate rock based on available data.

Table 1: Typical Elemental Composition of Phosphate Rock

| Element Category | Element | Typical Concentration Range | Notes |

| Primary Nutrients | Phosphorus (as P₂O₅) | 25% - 35% | The main active component for fertilization. |

| Secondary Nutrients | Calcium (Ca) | 30% - 50% | Essential for plant cell structure and soil pH modulation. |

| Major Elements | Aluminum (Al), Iron (Fe), Potassium (K), Manganese (Mn), Sodium (Na) | Variable | Present in significant enough concentrations to have potential agronomic value.[1] |

| Minor & Trace Elements | Arsenic (As), Barium (Ba), Boron (B), Chromium (Cr), Copper (Cu), Molybdenum (Mo), Zinc (Zn), and others | Variable | Essential for plant growth in smaller quantities.[2] |

| Other Components | Silicates (SiO₂), Carbonates (CO₃) | Variable | Can influence soil structure and pH. High levels of carbonates can reduce phosphorus availability.[2] |

Disclaimer: The exact concentrations of these elements in this compound are proprietary to the manufacturer. The data presented is a general representation of phosphate rock composition based on publicly available geochemical analyses.

Experimental Protocols for Elemental Analysis

The analysis of the nutrient and elemental composition of phosphate rock fertilizers involves standard geochemical and analytical chemistry techniques. These methods are designed to determine the concentration of various elements in an inorganic matrix. Biochemical assays used for the analysis of vitamins, amino acids, or for pharmacological studies are not applicable to this type of material.

A common high-precision technique for determining the elemental composition of geological materials like phosphate rock is:

Instrumental Neutron Activation Analysis (INAA):

-

Sample Preparation: A sample of the phosphate rock is weighed and encapsulated in a high-purity container.

-

Irradiation: The sample is placed in a nuclear reactor and bombarded with neutrons. This causes some of the atoms in the sample to become radioactive.

-

Detection: As the radioactive isotopes decay, they emit gamma rays with characteristic energies and intensities for each element. These gamma rays are detected and measured using a high-resolution gamma-ray spectrometer.

-

Quantification: The concentration of each element is determined by comparing the gamma-ray emissions of the sample to those of certified reference materials with known elemental concentrations.

This technique allows for the determination of a wide range of major, minor, and trace elements with high accuracy and precision.[1]

Agricultural Application Workflow

As this compound is an agricultural product, its relevant "pathway" is not a cellular signaling cascade but rather its lifecycle from production to its role in plant nutrition. The following diagram illustrates this workflow.

Caption: Workflow of this compound from production to agricultural impact.

Conclusion

This compound is a mineral-based fertilizer derived from phosphate rock, and its nutrient profile is composed of phosphorus, calcium, and a range of other trace elements. The analysis of its composition relies on geochemical techniques, and its application is in agriculture to improve soil fertility and plant growth. The information provided in this guide is intended to clarify the nature of this product and to provide a scientifically accurate overview of its composition and use for a technical audience.

References

Methodological & Application

Application Notes & Protocols for Testing the Agronomic Effectiveness of Bifox

Audience: Researchers, Scientists, and Agrochemical Professionals

1.0 Introduction: Application Notes for Bifox

This compound is a natural, highly reactive phosphate rock fertilizer derived from sedimentary deposits in Bahía Inglesa, Chile. It serves as a source of phosphorus (P), a primary macronutrient essential for plant growth and development. Phosphorus is a critical component of adenosine triphosphate (ATP), the energy currency of the plant, as well as nucleic acids (DNA and RNA) and phospholipids.

The key characteristic of this compound is its high reactivity and slow-release nature, making phosphorus available to plants over an extended period. This property is particularly beneficial in acidic soils where the availability of soluble phosphate is often limited due to fixation by iron and aluminum oxides. The proposed agronomic benefits of this compound include enhanced root development, improved flower and seed production, increased disease resistance, and amelioration of soil acidity.[1]

These protocols are designed to provide a robust framework for scientifically evaluating the agronomic effectiveness of this compound in controlled laboratory, greenhouse, and field environments. The primary objectives are to quantify its impact on plant growth, yield, and phosphorus nutrition compared to standard soluble phosphate fertilizers and an unfertilized control.

2.0 Experimental Protocols

A tiered approach is recommended, starting with controlled environment studies to understand fundamental interactions, followed by field trials to assess performance under real-world agricultural conditions.[2]

2.1 Protocol 1: Greenhouse Pot Study for Dose-Response and P Uptake Efficiency

Objective: To determine the optimal application rate of this compound for a selected crop species and to quantify the Phosphorus Uptake Efficiency (PUpE) and Phosphorus Utilization Efficiency (PUtE).[1][3][4]

Materials:

-

Test Crop: e.g., Maize (Zea mays), Soybean (Glycine max), or Wheat (Triticum aestivum)

-

Growth Medium: A soil with low available phosphorus (determined by a pre-trial soil analysis).[5]

-

Pots (5-liter capacity)

-

This compound fertilizer

-

Soluble Phosphate Fertilizer (Positive Control): e.g., Triple Superphosphate (TSP) or Monoammonium Phosphate (MAP)

-

Analytical balance, drying oven, plant grinder

-

Access to a laboratory for soil and plant tissue analysis (ICP-OES or spectrophotometry).[3]

Experimental Design:

-

Treatments:

-

Control: No P fertilizer applied.

-

This compound T1: 25% of recommended P rate.

-

This compound T2: 50% of recommended P rate.

-

This compound T3: 100% of recommended P rate.

-

This compound T4: 150% of recommended P rate.

-

Positive Control (TSP/MAP): 100% of recommended P rate.

-

-

Replication: Each treatment should be replicated at least 5 times.

-

Layout: Completely Randomized Design (CRD).

Procedure:

-

Soil Preparation: Air-dry the selected soil, sieve it (2 mm mesh), and homogenize. Collect a composite sample for baseline analysis (pH, organic matter, available P, K, N).

-

Fertilizer Application: Thoroughly mix the specified amount of this compound or TSP/MAP into the soil for each pot according to the treatment plan. The control pots receive no P fertilizer.

-

Sowing: Plant 3-4 seeds of the test crop in each pot. After germination, thin to one healthy plant per pot.

-

Growth Conditions: Maintain pots in a greenhouse with controlled temperature, light, and humidity. Water as needed to maintain optimal soil moisture.

-

Data Collection (During Growth): Measure plant height and leaf number weekly.

-

Harvest: Harvest the plants at a pre-determined stage (e.g., 45 days after sowing). Separate the shoots from the roots.

-

Biomass Measurement: Gently wash the roots to remove soil. Dry both shoots and roots in an oven at 70°C until a constant weight is achieved. Record the dry weight (biomass) for shoots and roots separately.

-

Plant Tissue Analysis: Grind the dried shoot and root samples. Analyze the ground tissue for total phosphorus concentration using ICP-OES or the molybdenum blue method with a spectrophotometer.

Calculations:

-

Total P Uptake (mg/plant): P concentration (%) × Total plant dry weight (g) × 10

-

P Uptake Efficiency (PUpE): Total P Uptake / P applied

-

P Utilization Efficiency (PUtE): (Total plant dry weight)² / Total P Uptake[3][6]

2.2 Protocol 2: Field Trial for Agronomic Effectiveness

Objective: To evaluate the effect of this compound on crop yield, quality, and soil properties under typical agricultural conditions.

Materials:

-

Test Crop: A commercially relevant crop for the region.

-

Field site with low to medium available phosphorus and preferably acidic soil (pH < 6.5).[7]

-

Standard farm equipment for tillage, planting, and harvesting.

-

This compound and a soluble P fertilizer (e.g., MAP/TSP).

-

GPS for plot mapping.

Experimental Design:

-

Treatments:

-

Control: Farmer's standard practice without P fertilizer.

-

This compound: Applied at the recommended rate based on soil test results.[8]

-

Positive Control (MAP/TSP): Applied at the same P rate as this compound.

-

-

Replication: Minimum of 4 replicates for each treatment.

-

Layout: Randomized Complete Block Design (RCBD) to account for field variability.[9]

-

Plot Size: Should be large enough to be managed by standard farm equipment and to minimize edge effects (e.g., 10m x 3m).[9]

Procedure:

-

Site Selection and Baseline Analysis: Select a uniform field area. Divide the area into blocks and plots. Collect composite soil samples from each block for baseline analysis (pH, available P, etc.).

-

Fertilizer Application: Apply fertilizers as per the treatment plan during land preparation. This compound and TSP/MAP should be incorporated into the soil.[5]

-

Planting and Crop Management: Plant the crop uniformly across all plots. Manage all other agronomic practices (e.g., nitrogen, potassium, irrigation, pest control) identically for all plots according to best local practices.

-

In-season Assessments:

-

Stand Count: Record the number of plants per unit area after establishment.

-

Vigor Ratings: Visually assess plant vigor at key growth stages.

-

Leaf Tissue Sampling: At a key growth stage (e.g., flag leaf in cereals), collect leaf samples from each plot to analyze for P concentration.

-

-

Harvest: Harvest the central area of each plot to avoid edge effects. Measure the total grain or biomass yield.

-

Yield Quality Analysis: Analyze harvested material for relevant quality parameters (e.g., grain protein, fruit size).

-

Post-Harvest Soil Analysis: After harvest, collect soil samples from each plot to assess changes in soil pH and available phosphorus.

3.0 Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Greenhouse Pot Study - Plant Growth and Biomass

| Treatment | Application Rate (kg P₂O₅/ha equiv.) | Plant Height (cm) | Shoot Dry Weight ( g/plant ) | Root Dry Weight ( g/plant ) |

|---|---|---|---|---|

| Control | 0 | |||

| This compound T1 | X | |||

| This compound T2 | Y | |||

| This compound T3 | Z | |||

| This compound T4 | W |

| TSP | Z | | | |

Table 2: Greenhouse Pot Study - Phosphorus Uptake and Use Efficiency

| Treatment | P Concentration in Shoot (%) | Total P Uptake (mg/plant) | P Uptake Efficiency (PUpE) | P Utilization Efficiency (PUtE) |

|---|---|---|---|---|

| Control | ||||

| This compound T1 | ||||

| This compound T2 | ||||

| This compound T3 | ||||

| This compound T4 |

| TSP | | | | |

Table 3: Field Trial - Yield and Soil Data

| Treatment | Yield (t/ha) | P Concentration in Leaf Tissue (%) | Post-Harvest Soil pH | Post-Harvest Available P (ppm) |

|---|---|---|---|---|

| Control | ||||

| This compound |

| TSP/MAP | | | | |

4.0 Mandatory Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for this compound agronomic effectiveness trials.

Diagram 2: Phosphorus Uptake and Metabolic Pathway

Caption: Simplified pathway of Phosphorus from this compound to plant metabolism.

References

- 1. Regulation of phosphorus uptake and utilization: transitioning from current knowledge to practical strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 5. hermes.cde.state.co.us [hermes.cde.state.co.us]

- 6. researchgate.net [researchgate.net]

- 7. Yahoo is part of the Yahoo family of brands. [consent.yahoo.com]

- 8. nrcs.usda.gov [nrcs.usda.gov]

- 9. Biostimulant data: What crop categories and trials are used? - Maxstim [maxstim.com]

Greenhouse Pot Trial Design for Bifox Fertilizer: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifox fertilizer is a natural, highly reactive phosphate rock-based product, primarily composed of francolite (a carbonate fluorapatite). Its key nutritional components are phosphorus (P), available as 20% P2O5, and calcium (Ca), available as 30% CaO.[1][2] This fertilizer is distinguished by its slow-release properties, which makes it particularly effective in acidic soils (pH < 6.5) and a suitable option for sustainable and organic farming systems.[2][3] The phosphorus and calcium supplied by this compound are essential macronutrients vital for plant growth, playing critical roles in photosynthesis, energy transfer through ATP synthesis, robust root development, and maintaining cell wall structure.[2][4]

These application notes provide a comprehensive protocol for conducting a greenhouse pot trial to meticulously evaluate the efficacy of this compound fertilizer on plant growth. The protocol outlines the experimental design, a detailed methodology for trial execution, and the necessary parameters for data collection and subsequent analysis.

Experimental Design

For this greenhouse pot trial, a completely randomized design (CRD) is recommended. This design helps to minimize the influence of environmental variations that may exist within the greenhouse, ensuring that any observed differences in plant growth can be more confidently attributed to the fertilizer treatments.

-

Treatments:

-

T0: Control: This group will consist of soil without the addition of any fertilizer. It will serve as the baseline to assess the natural growth potential of the plants in the chosen soil.

-

T1: this compound Fertilizer: This group will have the soil amended with this compound fertilizer at the manufacturer's recommended application rate.

-

T2: Standard Soluble Phosphate Fertilizer: To provide a benchmark for comparison, this group will use a standard, commercially available soluble phosphate fertilizer (e.g., single superphosphate). It will be applied at an equivalent P2O5 rate to the T1 treatment.

-

T3: this compound Fertilizer (High Rate): To investigate a dose-response relationship, this group will have the soil amended with this compound fertilizer at a higher application rate, for instance, 1.5 to 2 times the recommended rate.

-

-

Replicates: To ensure the statistical validity of the experimental results, a minimum of five replicates for each of the four treatment groups is advised.

-

Plant Material: A suitable test plant species should be selected. A fast-growing crop with a known positive response to phosphorus, such as maize (Zea mays) or soybean (Glycine max), is highly recommended for this trial.[1]

-

Pot Size and Soil: Uniform pots with a capacity of at least 5 kg of soil should be used for all replicates. The soil should be sourced from a field with well-documented characteristics, preferably with a slightly acidic pH, which is expected to highlight the performance benefits of this compound fertilizer. A thorough pre-experimental analysis of the soil is a mandatory first step.

Experimental Protocols

Soil Preparation and Analysis

-

Collect a representative soil sample from the intended field source.

-

Air-dry the collected soil and then sieve it through a 2 mm mesh. This process removes large debris and ensures a uniform soil texture for the experiment.

-

Thoroughly homogenize the sieved soil to ensure consistency across all pots.

-

From the homogenized soil, take a subsample for a comprehensive pre-trial analysis. This analysis should include the following parameters:

-

pH

-

Electrical Conductivity (EC)

-

Organic Matter content

-

Total Nitrogen (N)

-

Available Phosphorus (P)

-

Exchangeable Potassium (K), Calcium (Ca), and Magnesium (Mg)

-

Fertilizer Application

-

Based on the recommended application rates (often provided in kg/ha ), calculate the precise amount of each fertilizer required for the volume of soil in each pot (converted to g/pot ).

-

For each treatment, meticulously mix the calculated amount of the respective fertilizer with the soil for each replicate. It is crucial to ensure a homogenous mixture to guarantee uniform nutrient distribution.

-

Fill the appropriately labeled pots with the prepared soil-fertilizer mixtures.

Sowing and Plant Maintenance

-

Sow a predetermined number of seeds (e.g., 3-4) of the chosen plant species in each pot at a consistent depth.

-

Following germination and seedling establishment, thin the seedlings to leave one healthy and uniform plant per pot. This will prevent competition for resources and ensure that the growth data is representative of a single plant.

-

Maintain optimal growing conditions within the greenhouse, including consistent temperature, humidity, and light exposure for all pots.

-

Water the pots regularly and uniformly to maintain the soil moisture at approximately 70-80% of the field capacity. It is important to avoid waterlogging, as this can negatively impact root health and nutrient uptake.

Data Collection

Data should be collected at regular intervals (e.g., weekly) throughout the duration of the experiment, as well as at the final harvest.

-

Agronomic Parameters:

-

Plant height: Measured from the soil surface to the tip of the longest leaf.

-

Stem diameter: Measured at the base of the stem using calipers.

-

Number of leaves: A direct count of the number of fully developed leaves per plant.

-

-

Biomass Measurement (at harvest):

-

Carefully wash the roots to remove all soil particles.

-

Measure the fresh weight of both the shoot and the root.

-

Place the shoot and root samples in an oven at 70°C and dry them until a constant weight is achieved. This will determine the dry weight of the shoot and root.

-

Post-Harvest Soil Analysis:

-

After harvesting the plants, collect soil samples from each pot.

-

Analyze these soil samples for the same parameters as the pre-trial analysis. This will help to assess the impact of the different fertilizer treatments on the soil properties over the course of the experiment.

-

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between the different treatment groups.

Table 1: Pre-Trial Soil Characteristics

| Parameter | Value | Unit |

|---|---|---|

| pH | ||

| EC | dS/m | |

| Organic Matter | % | |

| Total N | % | |

| Available P | mg/kg | |

| Exchangeable K | mg/kg | |

| Exchangeable Ca | mg/kg |

| Exchangeable Mg | | mg/kg |

Table 2: Plant Growth Parameters (Measured at weekly intervals and at harvest)

| Treatment | Plant Height (cm) | Stem Diameter (mm) | Number of Leaves |

|---|---|---|---|

| T0: Control | |||

| T1: this compound | |||

| T2: Soluble P |

| T3: this compound (High) | | | |

Table 3: Plant Biomass at Harvest

| Treatment | Shoot Fresh Weight (g) | Shoot Dry Weight (g) | Root Fresh Weight (g) | Root Dry Weight (g) |

|---|---|---|---|---|

| T0: Control | ||||

| T1: this compound | ||||

| T2: Soluble P |

| T3: this compound (High) | | | | |

Table 4: Post-Harvest Soil Analysis

| Treatment | pH | Available P (mg/kg) | Exchangeable Ca (mg/kg) |

|---|---|---|---|

| T0: Control | |||

| T1: this compound | |||

| T2: Soluble P |

| T3: this compound (High) | | | |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the greenhouse pot trial of this compound fertilizer.

Phosphorus (Pi) Uptake and Signaling Pathway

Caption: Simplified overview of the plant phosphorus (Pi) uptake and signaling pathway under low phosphate conditions.

Calcium (Ca2+) Signaling Pathway

Caption: General overview of the calcium (Ca2+) signaling pathway in plants, where Ca2+ acts as a second messenger.[5][6][7]

References

- 1. Phosphorus uptake, transport, and signaling in woody and model plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphate Uptake and Transport in Plants: An Elaborate Regulatory System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. plantae.org [plantae.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

Application Notes and Protocols for Field Study of Bifox Application Rates

For Research Use Only

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for conducting field studies to determine the optimal application rates of Bifox, a novel succinate dehydrogenase inhibitor (SDHI) fungicide. The protocols cover experimental design, treatment application, data collection, and analysis to evaluate the efficacy of this compound against target fungal pathogens in an agricultural setting.

Introduction to this compound

This compound is a novel systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Group 7). Its primary mode of action is the inhibition of fungal respiration by blocking the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This disruption of cellular energy production is highly effective in preventing spore germination and mycelial growth of a broad spectrum of fungal pathogens. These protocols are designed to establish the minimum effective dose of this compound that provides significant disease control and economic benefit while minimizing the risk of resistance development.[1]

1.1 Mechanism of Action

This compound targets and binds to the succinate dehydrogenase (SDH) enzyme complex within the fungal mitochondrion. By competitively inhibiting the binding of the natural substrate, succinate, this compound halts the Krebs cycle and cellular respiration, leading to the death of the fungal pathogen.[2][3]

Field Trial Protocol: Determining Optimal Application Rate

2.1 Objective

To determine the optimal application rate of this compound for the effective control of a target fungal pathogen (e.g., Septoria tritici on wheat) under field conditions, while assessing crop safety (phytotoxicity) and impact on yield. The trial aims to identify the minimum effective dose that provides commercially acceptable disease control.[1]

2.2 Experimental Design

-

Design: A Randomized Complete Block Design (RCBD) is recommended to account for field variability such as gradients in soil type or moisture.[4][5]

-

Replicates: A minimum of four replicates (blocks) should be used for statistical validity.[6][7]

-

Plot Size: Individual plot sizes should be between 20m² and 60m² to minimize edge effects and provide sufficient area for sampling and yield assessment.[6]

-

Treatments: The trial should include a range of this compound application rates, an untreated control, and a commercial standard fungicide for comparison.[1][8]

Table 1: Example Treatment List

| Treatment ID | Product | Active Ingredient | Application Rate (g a.i./ha) |

|---|---|---|---|

| T1 | Untreated Control | N/A | 0 |

| T2 | This compound | This compound | 50 (0.5X) |

| T3 | This compound | This compound | 75 (0.75X) |

| T4 | This compound | This compound | 100 (1.0X - Proposed Rate) |

| T5 | This compound | This compound | 150 (1.5X) |

| T6 | Commercial Standard | e.g., Fluxapyroxad | Manufacturer's Recommended Rate |

2.3 Site Selection and Plot Establishment

-

Select a site with a history of the target disease and uniform soil characteristics.

-

Ensure adequate disease pressure. If natural inoculum is low, artificial inoculation may be necessary to achieve disease levels that allow for proper efficacy assessment.[8]

-

Establish plots according to the RCBD, ensuring buffer zones between plots and blocks to prevent spray drift.

2.4 Application of Treatments

-

Timing: Apply treatments at the growth stage appropriate for the target disease (e.g., GS39 for Septoria tritici in wheat).[6]

-

Equipment: Use a calibrated research plot sprayer to ensure accurate and uniform application.

-

Mixing: Prepare spray solutions according to the specified rates. A typical mixing sequence is: 1) Fill tank with half the required water, 2) Begin agitation, 3) Add this compound, 4) Add remaining water.[4]

-

Application Conditions: Record weather conditions (temperature, humidity, wind speed) during application. Avoid spraying in conditions that could lead to drift or poor efficacy.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. activeagriscience.com [activeagriscience.com]

- 5. m.youtube.com [m.youtube.com]

- 6. A guide to fungicide performance in wheat, barley and oilseed rape | AHDB [ahdb.org.uk]

- 7. Crop Protection Network [cropprotectionnetwork.org]

- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

Measuring Phosphorus Uptake from Bifox in Various Crops: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifox is a highly reactive phosphate rock, primarily composed of francolite, a carbonate-fluorapatite mineral.[1][2][3] Sourced from the Bahía Inglesa deposit in Chile, it is utilized as a natural, slow-release phosphorus fertilizer.[2][3][4] Its efficacy is particularly noted in acidic soils where the lower pH facilitates the release of phosphate ions.[1] This document provides detailed protocols and application notes for researchers to design and execute experiments to quantify the phosphorus (P) uptake from this compound in various crop species. The methodologies outlined here are based on established principles of plant nutrient analysis and can be adapted to specific research questions and crop types.

Data Presentation

Table 1: Comparative Phosphorus Uptake from this compound vs. Soluble Phosphate Fertilizers